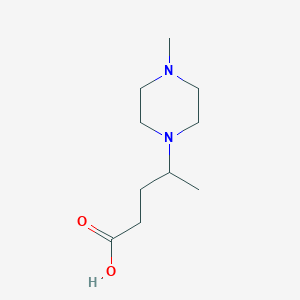

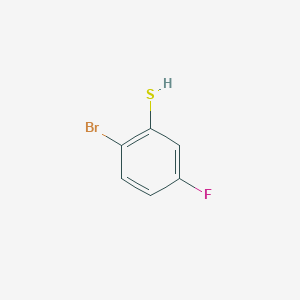

![molecular formula C12H10ClNO2 B1320169 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 183968-31-2](/img/structure/B1320169.png)

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

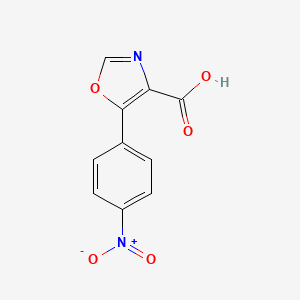

“7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO2/c1-5-6(9)4-10-8-7(5)11-2-3-12-8/h4H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Drug Discovery and Development

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry. They are frequently used in the synthesis of compounds with potential therapeutic effects. The unique structure of 7-Chloro-8-methyl-quinoline makes it a candidate for the development of new drugs, particularly due to its ability to interact with various biological targets .

Antimicrobial Agents

Research has shown that quinoline compounds exhibit antimicrobial properties. This particular derivative could be synthesized and tested against a range of bacterial and fungal pathogens to assess its efficacy as an antimicrobial agent .

Anticancer Research

The structural complexity of quinoline derivatives allows them to bind to various enzymes and receptors, making them valuable in cancer research7-Chloro-8-methyl-quinoline could be explored for its potential to inhibit cancer cell growth and proliferation .

Alzheimer’s Disease Treatment

Quinoline derivatives have been studied for their neuroprotective properties. This compound, with its specific substitutions, may have applications in the treatment of neurodegenerative diseases such as Alzheimer’s .

Synthetic Organic Chemistry

In synthetic organic chemistry, quinoline derivatives are used as intermediates in the synthesis of complex molecules. The chloro and methyl groups in 7-Chloro-8-methyl-quinoline offer points of reactivity that can be utilized in various synthetic pathways .

Industrial Applications

Beyond pharmaceuticals, quinoline derivatives can be applied in industrial processes. They may serve as catalysts or as building blocks in the synthesis of dyes, agrochemicals, and other industrial chemicals .

Safety And Hazards

properties

IUPAC Name |

7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJFYLMSXLVHFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

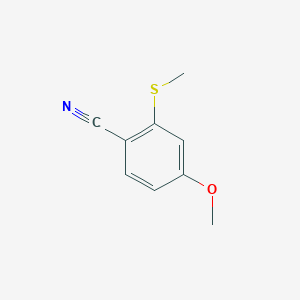

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

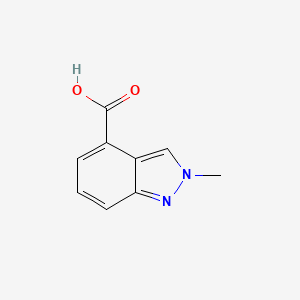

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)